molecular formula C14H13NO3 B1614741 phenyl N-(4-methoxyphenyl)carbamate CAS No. 20950-96-3

phenyl N-(4-methoxyphenyl)carbamate

Cat. No.: B1614741
CAS No.: 20950-96-3
M. Wt: 243.26 g/mol
InChI Key: GBVCBHSFYDKGFP-UHFFFAOYSA-N
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Description

Phenyl N-(4-methoxyphenyl)carbamate is a carbamate derivative characterized by a phenyl group bonded to a carbamate moiety, which is further substituted with a 4-methoxyphenyl group. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol (inferred from structurally similar compounds in ). The compound’s crystallographic structure has been resolved, confirming the planar arrangement of the carbamate group and the methoxy-substituted aromatic ring .

Synthetic routes for analogous carbamates (e.g., tert-butyl and benzyl carbamates) involve reacting amines with chloroformates or carbamoyl chlorides under controlled conditions ().

Properties

IUPAC Name

phenyl N-(4-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-12-9-7-11(8-10-12)15-14(16)18-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVCBHSFYDKGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282245
Record name phenyl N-(4-methoxyphenyl)carbamate
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Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20950-96-3
Record name NSC25128
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Record name phenyl N-(4-methoxyphenyl)carbamate
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Record name PHENYL N-(P-ANISYL)CARBAMATE
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

Carbamates with modifications to the aromatic or carbamate-linked groups exhibit distinct physicochemical and biological behaviors. Key comparisons include:

Table 1: Structural and Property Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (log k)* Toxicity Profile
Phenyl N-(4-methoxyphenyl)carbamate C₁₄H₁₃NO₃ 243.26 4-Methoxyphenyl Moderate (estimated) Not reported
(4-Methoxyphenyl)methyl N-(4-nitrophenyl)carbamate C₁₅H₁₄N₂O₅ 302.09 4-Nitrophenyl, 4-methoxyphenyl High (nitro group) Acute toxicity (Cat 4)
Phenyl N-(4-hydroxyphenyl)-N-methylcarbamate C₁₄H₁₃NO₃ 243.26 4-Hydroxyphenyl, N-methyl Low (polar hydroxyl) Not reported
Benzyl N-({4-[(4-methylphenyl)carbamoyl]phenyl}methyl)carbamate C₂₃H₂₂N₂O₃ 374.43 Bulky benzyl, toluidine High (aromatic bulk) Not reported
4-Nitrophenyl N-methoxycarbamate C₈H₈N₂O₅ 212.16 4-Nitro, methoxy High Acute toxicity (oral, dermal, inhalation; Cat 4)

*Lipophilicity inferred from (HPLC-derived log k values for chloro/dichloro-substituted carbamates).

Key Findings:

Substituent Effects on Lipophilicity: The 4-methoxyphenyl group in this compound likely confers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, 4-nitrophenyl substituents () increase lipophilicity and reactivity, correlating with higher acute toxicity .

Toxicity Trends :

  • Nitro-substituted carbamates (e.g., 4-nitrophenyl N-methoxycarbamate) are classified as Category 4 acute toxins (oral, dermal, inhalation) due to nitro group reactivity . Methoxy and hydroxyl derivatives lack such hazards, suggesting safer handling profiles.

Functional Group Modifications and Drug Design

  • Carbamate vs. Amide : describes N-(4-methoxyphenyl)pentanamide, a carbamate simplification product. Its calculated logP (3.02) and Topological Polar Surface Area (TPSA: 49.3 Ų) support oral bioavailability, contrasting with bulkier carbamates (e.g., ’s compound, MW 374.43) that may face absorption challenges .
  • Piperazine and Sulfonyl Additions : Compounds like phenyl N-[4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl]carbamate () introduce basic piperazine moieties, enhancing solubility and target binding in neurological or anticancer applications .

Preparation Methods

Preparation by Reaction of 4-Methoxybenzenamine with Phenyl Chloroformate

Method Overview:

The most documented and classical method for preparing phenyl N-(4-methoxyphenyl)carbamate involves the reaction of 4-methoxybenzenamine (p-anisidine) with phenyl chloroformate in the presence of a base such as triethylamine.

Experimental Procedure:

  • A cold stirring solution is prepared by dissolving 4-methoxybenzenamine (1.0 g) and triethylamine (0.8 mL) in methylene chloride (10 mL).
  • Phenyl chloroformate (1.0 mL) is added slowly to this mixture at 273 K (0 °C).
  • The reaction mixture is then warmed to room temperature and stirred for 1 hour.
  • After completion, the mixture is washed with water (20 mL) to remove impurities.
  • The organic layer is dried over sodium sulfate and concentrated to near dryness.
  • The crude product is purified by recrystallization from petroleum ether.
  • Yield reported is approximately 1.3 g of pure this compound.
  • Crystals suitable for X-ray analysis can be obtained by slow evaporation of a petroleum ether solution.

Reaction Scheme:

$$
\text{4-Methoxybenzenamine} + \text{Phenyl chloroformate} \xrightarrow[\text{triethylamine}]{\text{CH}2\text{Cl}2, 0-25^\circ C} \text{this compound} + \text{HCl}
$$

Key Notes:

  • Triethylamine acts as an acid scavenger neutralizing the HCl formed.
  • Methylene chloride is used as the solvent due to its good solubility properties and inertness.
  • Low temperature addition minimizes side reactions.
  • Recrystallization ensures high purity and crystallinity for structural studies.

Reference: This method and detailed crystallographic data are reported in a peer-reviewed article in PubMed Central (PMC).

Alternative Synthetic Routes from Patent Literature

A patent (WO2007014973A2) describes broader methods for obtaining phenyl carbamates, which can be adapted for this compound synthesis. These methods generally involve:

  • Reaction of amines with carbamoyl halides or derivatives.
  • Use of various organic solvents such as dichloromethane, ethyl acetate, or toluene.
  • Employing bases like sodium hydroxide, potassium hydroxide, or organic amines for neutralization.
  • Control of reaction parameters such as temperature, solvent polarity, and reaction time to optimize yield and purity.

Generalized Reaction Conditions:

Parameter Typical Conditions
Amines 4-Methoxybenzenamine or derivatives
Carbamoyl halides Phenyl chloroformate or equivalents
Solvent Dichloromethane, ethyl acetate, toluene
Base Triethylamine, sodium hydroxide, potassium hydroxide
Temperature 0 °C to room temperature
Reaction Time 30 minutes to several hours
Purification Recrystallization, extraction, drying

Advantages:

  • Flexibility in solvent and base choice allows optimization for scale-up.
  • Potential for higher yields with controlled reaction conditions.
  • Patent literature often includes variations for specific substituents or enantiomeric purity.

Reference: WO2007014973A2 patent document provides extensive descriptions of phenyl carbamate preparation methods.

Comparative Data Table of Preparation Methods

Method Reagents Solvent Base Temperature Reaction Time Yield (%) Purification Method Notes
Classical method (PMC) 4-Methoxybenzenamine + phenyl chloroformate Methylene chloride Triethylamine 0 °C to RT 1 hour ~85-90 Recrystallization (petroleum ether) Suitable for X-ray crystals
Patent method (WO2007014973A2) Amines + carbamoyl halides Dichloromethane, toluene, ethyl acetate Triethylamine, NaOH, KOH 0 °C to RT 0.5-3 hours Variable Extraction, recrystallization Scalable and adaptable

Research Findings and Analytical Data

  • The classical preparation yields this compound with high purity, confirmed by X-ray crystallography showing intramolecular and intermolecular hydrogen bonding stabilizing the crystal lattice.
  • The reaction proceeds cleanly under mild conditions without requiring catalysts.
  • The presence of triethylamine is critical to neutralize HCl and drive the reaction forward.
  • The patent methods emphasize flexibility in reagents and conditions, allowing modifications for industrial synthesis and derivatives.

Q & A

Q. What are the established synthetic methodologies for phenyl N-(4-methoxyphenyl)carbamate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or carbamate coupling reactions. A common approach involves reacting 4-methoxyaniline with phenyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (0–25°C) critically impact yield, with colder temperatures favoring reduced side reactions. Post-synthesis purification via column chromatography or recrystallization improves purity, as monitored by HPLC or TLC .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for structural refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. Crystals are grown via slow evaporation of a saturated solution, and diffraction data are collected at low temperatures (e.g., 100 K) to minimize disorder. SHELXL is widely used for refinement, leveraging least-squares minimization to optimize bond lengths, angles, and thermal displacement parameters. ORTEP-3 aids in visualizing thermal ellipsoids and molecular packing .

Q. What analytical techniques are most effective for monitoring the hydrolysis of this compound under varying pH conditions?

Hydrolysis kinetics can be tracked using HPLC with UV detection (λ = 254 nm) to quantify residual carbamate and products (e.g., 4-methoxyaniline). Buffered solutions (pH 1–13) at controlled temperatures (25–60°C) are employed, with aliquots quenched at intervals. Mass spectrometry (ESI-MS) confirms intermediate formation, while FT-IR identifies cleavage of the carbamate carbonyl (C=O) at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic effects or impurities. Advanced 2D NMR techniques (e.g., HSQC, HMBC) clarify coupling patterns and connectivity. For ambiguous IR peaks, computational spectroscopy (DFT with B3LYP/6-31G*) predicts vibrational modes, allowing direct comparison with experimental data. Cross-validation using X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended .

Q. What computational approaches are used to predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., M06-2X/cc-pVDZ) model transition states and activation energies for reactions with nucleophiles (e.g., amines). Solvent effects are incorporated via polarizable continuum models (PCM). Molecular docking (AutoDock Vina) evaluates non-covalent interactions in biological systems, such as enzyme binding pockets, to predict inhibitory activity .

Q. How does the introduction of electron-donating or withdrawing groups on the phenyl ring affect the biological activity of this compound analogs?

Structure-Activity Relationship (SAR) studies systematically modify substituents (e.g., -NO₂, -OCH₃, -Cl) on the phenyl ring. Biological assays (e.g., enzyme inhibition or cell viability) are paired with Hammett σ constants to quantify electronic effects. For example, electron-withdrawing groups (-Cl) enhance electrophilicity, increasing reactivity in serine hydrolase inhibition, while methoxy groups improve membrane permeability .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise (e.g., NMR vs. computational predictions), replicate experiments under standardized conditions and employ multi-technique validation (e.g., SCXRD + HRMS) .
  • Experimental Design : For hydrolysis studies, include control reactions (e.g., without enzyme or catalyst) and use internal standards (e.g., deuterated solvents) for quantitative NMR .

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